

Spectroscopic Data of 2,4-Pentadien-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Pentadien-1-ol

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Introduction

2,4-Pentadien-1-ol is an unsaturated alcohol with the chemical formula C_5H_8O . Its structure, featuring a conjugated diene system and a primary alcohol functional group, gives rise to characteristic spectroscopic signatures. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,4-pentadien-1-ol**, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted data based on established spectroscopic principles with general experimental protocols applicable to the analysis of unsaturated alcohols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,4-pentadien-1-ol**. These predictions are based on the analysis of similar compounds and established chemical shift and fragmentation theories.

Table 1: Predicted 1H NMR Data for **2,4-Pentadien-1-ol**

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-1 (CH ₂)	4.1 - 4.3	d	2H	~5-7
H-2	5.7 - 5.9	dt	1H	J(H2-H3) ≈ 15, J(H2-H1) ≈ 5-7
H-3	6.0 - 6.2	m	1H	-
H-4	5.0 - 5.2	d	1H	J(H4-H3) ≈ 10
H-5 (cis to H-4)	5.2 - 5.4	d	1H	J(H5cis-H4) ≈ 10
H-5 (trans to H-4)	5.3 - 5.5	d	1H	J(H5trans-H4) ≈ 17
OH	Variable (e.g., 1.5 - 4.0)	br s	1H	-

Table 2: Predicted ¹³C NMR Data for **2,4-Pentadien-1-ol**

Carbon	Predicted Chemical Shift (δ, ppm)
C-1	~63
C-2	~130
C-3	~135
C-4	~117
C-5	~138

Table 3: Predicted IR Absorption Data for **2,4-Pentadien-1-ol**

Functional Group	Absorption Range (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3200-3600	Strong, Broad
C-H stretch (sp ²)	3010-3100	Medium
C-H stretch (sp ³)	2850-2960	Medium
C=C stretch (conjugated diene)	1600-1650	Medium-Strong
C-O stretch (primary alcohol)	1050-1085	Strong
=C-H bend (out-of-plane)	900-1000	Strong

Table 4: Predicted Mass Spectrometry Data for **2,4-Pentadien-1-ol**

m/z	Proposed Fragment	Notes
84	[M] ⁺	Molecular ion peak.
83	[M-H] ⁺	Loss of a hydrogen atom.
67	[M-OH] ⁺	Loss of the hydroxyl radical.
55	[C ₄ H ₇] ⁺	Common fragment for pentadienyl structures.
41	[C ₃ H ₅] ⁺	Allyl cation.
31	[CH ₂ OH] ⁺	Characteristic fragment from α -cleavage of a primary alcohol.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of **2,4-pentadien-1-ol**.

Methodology:

- **Sample Preparation:** A sample of 5-10 mg of **2,4-pentadien-1-ol** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD).^[1] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).^[1]
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- **^1H NMR Acquisition:**
 - A standard proton experiment is performed.
 - Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- **^{13}C NMR Acquisition:**
 - A proton-decoupled ^{13}C experiment is performed to obtain singlets for each unique carbon atom.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2,4-pentadien-1-ol**.

Methodology:

- Sample Preparation: As **2,4-pentadien-1-ol** is a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[2]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean, empty salt plates or ATR crystal is recorded.
 - The sample is then placed on the plates or crystal, and the sample spectrum is acquired.
 - The instrument typically scans over the range of 4000 to 400 cm^{-1} .
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2,4-pentadien-1-ol**.

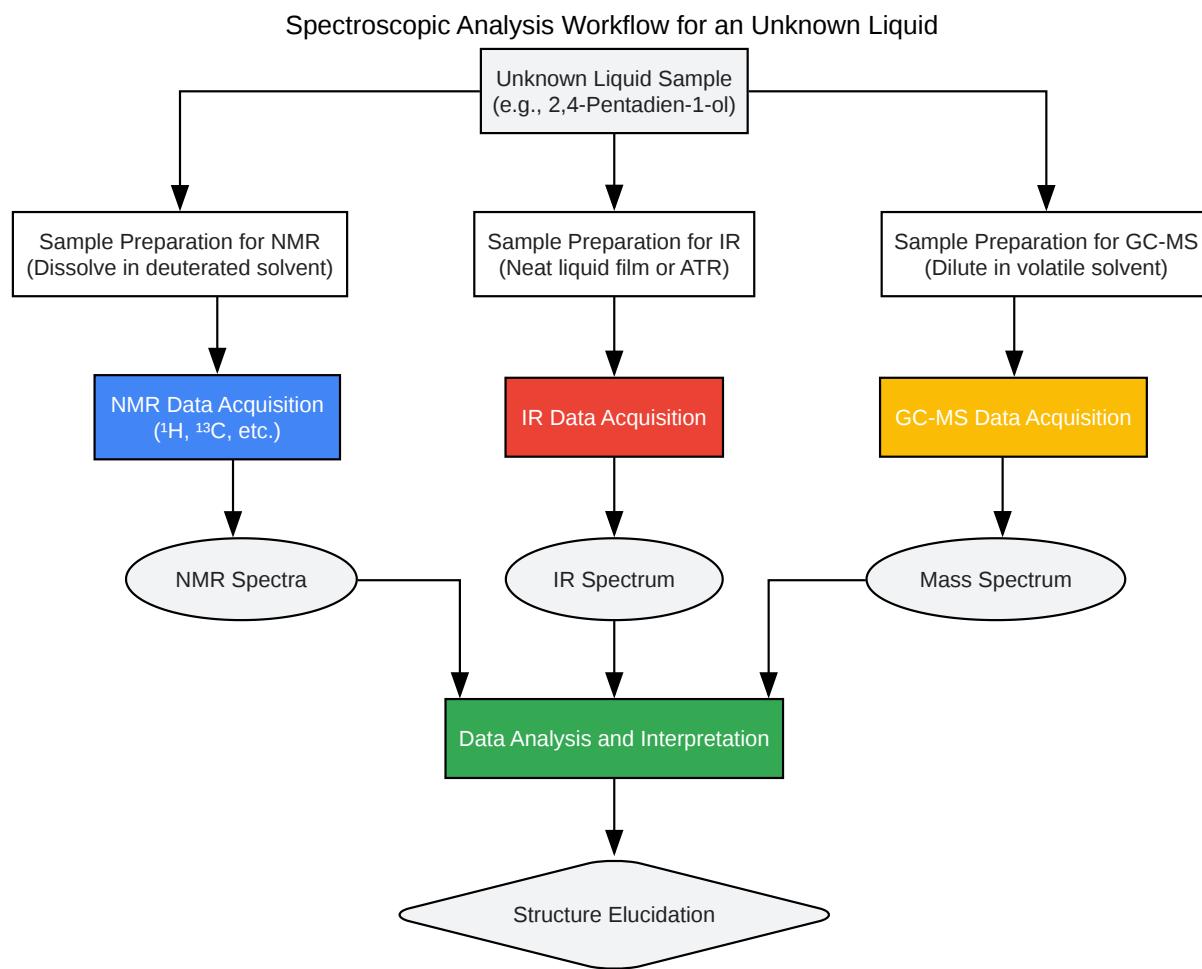
Methodology:

- Sample Introduction: For a volatile compound like **2,4-pentadien-1-ol**, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[3] A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC.
- Gas Chromatography (GC):
 - The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a nonpolar DB-5ms or a polar wax column).
 - A temperature program is used to elute the compound, for example, starting at 50°C and ramping to 250°C.

- Mass Spectrometry (MS):
 - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
 - Electron Impact (EI) ionization is commonly used, with a standard energy of 70 eV.
 - The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown liquid sample, such as **2,4-pentadien-1-ol**.



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Caption: Workflow for Spectroscopic Identification.

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